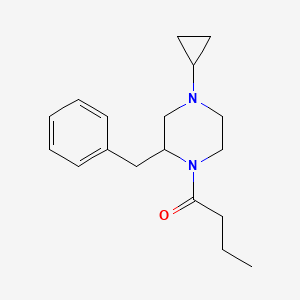

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one

Description

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one is a piperazine derivative characterized by a benzyl group at the 2-position and a cyclopropyl substituent at the 4-position of the piperazine ring, with a butanone chain extending from the nitrogen at position 1. The benzyl group may enhance lipophilicity and binding interactions with aromatic receptors, while the cyclopropyl substituent could influence conformational stability and metabolic resistance compared to bulkier or more flexible substituents.

Properties

IUPAC Name |

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-2-6-18(21)20-12-11-19(16-9-10-16)14-17(20)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPWTWYGUAVPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable .

Chemical Reactions Analysis

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.

Medicine: The compound’s piperazine ring is a common motif in many pharmaceuticals, suggesting potential therapeutic applications.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use in research or therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one with two analogous piperazine derivatives, focusing on structural, analytical, and pharmacological distinctions.

Compound 7: 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one

- Structural Differences: The target compound features a 2-benzyl and 4-cyclopropyl substitution on the piperazine ring, whereas Compound 7 substitutes the 4-position with a phenyl group and incorporates a thiophene moiety in the butanone chain . The aromatic region in Compound 7’s ¹H NMR spectrum shows four distinct signals, contrasting with the target compound’s benzyl and cyclopropyl signals, which would likely produce different splitting patterns or shifts due to electronic effects .

Analytical Methods :

Pharmacological Implications :

- The thiophene group in Compound 7 may enhance π-π stacking interactions with receptors, whereas the cyclopropyl group in the target compound could improve metabolic stability by resisting oxidative degradation.

2-Methyl AP-237: 1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one

Structural Differences :

Regulatory and Safety Profile :

- 2-Methyl AP-237 is clandestinely synthesized, lacks therapeutic recognition, and is associated with significant public health risks due to its unregulated use. In contrast, the target compound’s benzyl and cyclopropyl groups may position it for legitimate pharmacological exploration, pending further studies .

Metabolic Considerations :

- The propenyl group in 2-Methyl AP-237 could undergo metabolic epoxidation or hydroxylation, increasing toxicity risk. The cyclopropyl group in the target compound might reduce such metabolic liabilities.

Comparative Data Table

Biological Activity

Chemical Structure and Properties

- Chemical Name : 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one

- Molecular Formula : C17H24N2O

- Molecular Weight : 272.39 g/mol

- CAS Number : Not readily available in the provided sources.

The structure of this compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of a cyclopropyl group and a benzyl substituent enhances its potential interactions with biological targets.

Pharmacological Profile

Research indicates that compounds containing piperazine moieties exhibit a wide range of biological activities, including:

- Antidepressant Effects : Some studies suggest that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial for mood regulation.

- Antipsychotic Properties : Certain piperazine compounds have shown efficacy in reducing symptoms of psychosis by acting on dopaminergic pathways.

- Analgesic Activity : There is evidence that piperazine derivatives can possess pain-relieving properties.

The biological activity of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one is likely mediated through the modulation of neurotransmitter systems. Specifically, it may interact with:

- Serotonin Receptors (5-HT) : Influencing mood and anxiety levels.

- Dopamine Receptors (D2) : Affecting reward pathways and potentially reducing psychotic symptoms.

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit certain enzymes involved in neurotransmitter metabolism, suggesting a role in enhancing neurotransmitter availability. For example, inhibition of monoamine oxidase (MAO) activity could lead to increased levels of serotonin and dopamine.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference(s) |

|---|---|---|

| Antidepressant | Serotonin and dopamine receptor modulation | |

| Antipsychotic | D2 receptor antagonism | |

| Analgesic | Modulation of pain pathways |

Study 1: Antidepressant Effects

In a controlled study involving rodent models, a piperazine derivative similar to 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one was administered. Results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test, suggesting an increase in serotonergic activity.

Study 2: Antipsychotic Efficacy

Another study evaluated the effects of a related compound on dopamine receptor activity. The findings revealed that administration led to decreased hyperactivity in models induced by amphetamines, indicating potential antipsychotic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.